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2-(2-Chloro-3-methylphenyl)pyrrolidine
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Overview
Description
2-(2-Chloro-3-methylphenyl)pyrrolidine is an organic compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their versatile biological activities. The presence of a chloro and methyl group on the phenyl ring enhances the compound’s chemical properties, making it a valuable scaffold in drug discovery and development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-3-methylphenyl)pyrrolidine typically involves the reaction of 2-chloro-3-methylbenzaldehyde with pyrrolidine under specific conditions. One common method is the reductive amination process, where the aldehyde group is reduced to an amine in the presence of a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reductive amination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloro-3-methylphenyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, such as amines or alcohols.
Substitution: The chloro group on the phenyl ring can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted pyrrolidine derivatives .
Scientific Research Applications
2-(2-Chloro-3-methylphenyl)pyrrolidine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(2-Chloro-3-methylphenyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Chlorophenyl)pyrrolidine
- 2-(3-Chlorophenyl)pyrrolidine
- 2-(4-Chlorophenyl)pyrrolidine
- 2-(2-Methylphenyl)pyrrolidine
Uniqueness
2-(2-Chloro-3-methylphenyl)pyrrolidine is unique due to the presence of both chloro and methyl groups on the phenyl ring, which enhances its chemical properties and biological activity. This combination of substituents provides a distinct profile compared to other similar compounds, making it a valuable scaffold in various research and industrial applications .
Biological Activity
2-(2-Chloro-3-methylphenyl)pyrrolidine is a pyrrolidine derivative notable for its unique structural features, including a chlorinated aromatic moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug discovery.
- Molecular Formula : C₁₁H₁₅ClN
- Molecular Weight : Approximately 202.70 g/mol
- Structure : The compound consists of a pyrrolidine ring linked to a 2-chloro-3-methylphenyl group, which enhances its chemical reactivity and biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The presence of both chloro and methyl groups on the phenyl ring contributes to its ability to modulate the activity of these targets, leading to various biological effects.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Antimicrobial Activity : Studies have shown that compounds within the pyrrolidine class, including this compound, can demonstrate significant antibacterial and antifungal properties. For instance, certain derivatives have been reported to inhibit the growth of various Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans and Fusarium oxysporum with minimal inhibitory concentration (MIC) values ranging from 4.69 to 222.31 µM .
- Potential as an Anticancer Agent : The compound has been explored for its potential as an MDM2 inhibitor, which is crucial in cancer therapy. MDM2 is a negative regulator of the p53 tumor suppressor, and inhibiting this interaction can lead to tumor regression. Compounds similar to this compound have shown high affinity for MDM2, indicating its potential therapeutic applications in oncology .
Structure-Activity Relationship (SAR)
The unique combination of substituents on the aromatic ring of this compound significantly influences its biological activity. Comparative studies with similar compounds reveal that:
Compound Name | Structure | Unique Features |
---|---|---|
(R)-2-(2-Chlorophenyl)pyrrolidine | C₁₁H₁₄ClN | Lacks methyl group |
(S)-2-(4-Methylphenyl)pyrrolidine | C₁₁H₁₅N | Contains para-methyl substituent |
(R)-2-(3-Methoxyphenyl)pyrrolidine | C₁₁H₁₅NO | Methoxy group alters reactivity |
The presence of both chloro and methyl groups enhances the compound's reactivity compared to other derivatives, making it a valuable scaffold for further research.
Case Studies
- Antimicrobial Efficacy : In vitro tests demonstrated that derivatives of pyrrolidine exhibited varying degrees of activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. The study highlighted that halogen substituents are key contributors to the observed bioactivities .
- MDM2 Inhibition : A structure–activity relationship study on spirooxindoles indicated that modifications similar to those found in this compound could lead to potent MDM2 inhibitors, showcasing the compound's potential role in cancer therapy .
Properties
Molecular Formula |
C11H14ClN |
---|---|
Molecular Weight |
195.69 g/mol |
IUPAC Name |
2-(2-chloro-3-methylphenyl)pyrrolidine |
InChI |
InChI=1S/C11H14ClN/c1-8-4-2-5-9(11(8)12)10-6-3-7-13-10/h2,4-5,10,13H,3,6-7H2,1H3 |
InChI Key |
OPZWYVVQTRNLPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C2CCCN2)Cl |
Origin of Product |
United States |
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